Bet-bay 002
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Overview
Description
BET-BAY 002 is a potent inhibitor of the bromodomain and extraterminal (BET) family of proteins. It has shown efficacy in models of multiple myeloma, a type of blood cancer . The compound is characterized by its molecular formula C22H18ClN5O and a molecular weight of 403.86 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BET-BAY 002 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Industrial Production Methods
Industrial production methods for this compound are not widely available in the public domain. Typically, such compounds are produced in specialized facilities under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis, purification, and quality control measures to meet the required standards for research and potential therapeutic use .
Chemical Reactions Analysis
Types of Reactions
BET-BAY 002 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: this compound can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired reaction and product .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives with modified functional groups. These derivatives are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
BET-BAY 002 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in various biochemical pathways.
Biology: Employed in research to understand the mechanisms of gene regulation and epigenetic modifications.
Medicine: Investigated for its potential therapeutic effects in treating cancers, particularly multiple myeloma.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
Mechanism of Action
BET-BAY 002 exerts its effects by inhibiting the bromodomain and extraterminal (BET) family of proteins. These proteins are involved in reading epigenetic marks and regulating gene expression. By binding to the bromodomains, this compound prevents the interaction of BET proteins with acetylated histones, leading to altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
JQ1: Another potent BET inhibitor with a similar mechanism of action.
I-BET762: A BET inhibitor used in research for its effects on gene regulation.
OTX015: A clinical-stage BET inhibitor with potential therapeutic applications in cancer.
Uniqueness of BET-BAY 002
This compound is unique due to its specific chemical structure and high potency in inhibiting BET proteins. It has shown significant efficacy in preclinical models of multiple myeloma, making it a valuable compound for research and potential therapeutic development .
Properties
IUPAC Name |
2-[[(4R)-6-(4-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1]benzazepin-4-yl]methyl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN5O/c1-13-24-27-22-16(12-21-26-25-14(2)29-21)11-19(15-7-9-17(23)10-8-15)18-5-3-4-6-20(18)28(13)22/h3-11,16H,12H2,1-2H3/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYIAWHWIUZNSD-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=CC2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=C[C@H]2CC4=NN=C(O4)C)C5=CC=C(C=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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